
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid is a complex organic compound characterized by the presence of a cyclic structure with multiple oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid typically involves a series of organic reactions. One common method is the Mannich reaction, which incorporates excited-state proton transfer reactions . This method is favored for its ability to produce highly sensitive compounds with specific spectral properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound’s properties are exploited in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways . Its structure allows it to participate in proton transfer reactions, which are crucial in many biological and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)quinolin-7-ol: Known for its application as a metal cation probe.
4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)benzaldehyde: Used in early discovery research for its unique chemical properties.
5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoic acid: Utilized in the synthesis of PEG-tetrazine macromers for 3D cell culture.
Uniqueness
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid stands out due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. Its versatility makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
322409-60-9 |
|---|---|
Formule moléculaire |
C15H27NO7 |
Poids moléculaire |
333.38 g/mol |
Nom IUPAC |
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid |
InChI |
InChI=1S/C15H27NO7/c17-14(2-1-3-15(18)19)16-4-6-20-8-10-22-12-13-23-11-9-21-7-5-16/h1-13H2,(H,18,19) |
Clé InChI |
WEOICWXRWKFBII-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCCOCCN1C(=O)CCCC(=O)O |
Solubilité |
48.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)
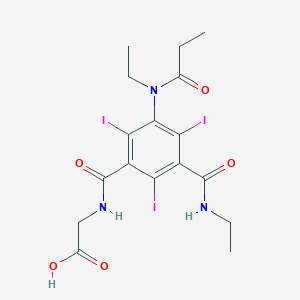
![Lithium, [2-(trimethylsilyl)ethenyl]-](/img/structure/B14158504.png)


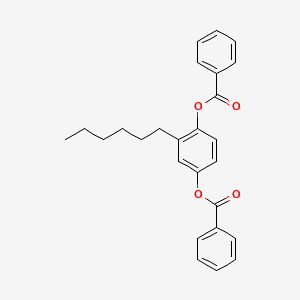

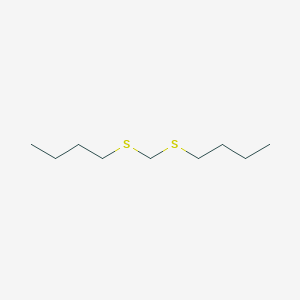

![2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14158534.png)
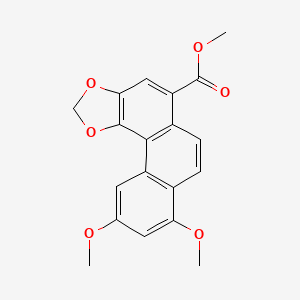
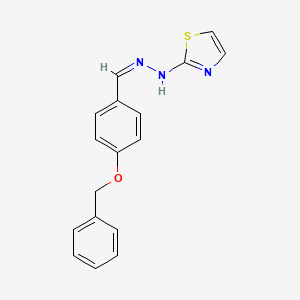
![N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14158560.png)

